5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid, 22-hydroxy-,9H-fluoren-9-ylmethyl ester
Overview
Description
5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid, 22-hydroxy-,9H-fluoren-9-ylmethyl ester: is a complex organic compound that contains several functional groups, including an azide group, a hydroxyl group, and a fluorenylmethyloxycarbonyl (Fmoc) group . This compound is often used in the synthesis of antibody-drug conjugates (ADCs) due to its ability to act as a degradable linker .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid, 22-hydroxy-,9H-fluoren-9-ylmethyl ester typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and continuous monitoring to maintain the desired reaction parameters .
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azide group can be reduced to form amines.
Substitution: The Fmoc group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the azide group produces amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for versatile modifications, making it valuable in organic synthesis .
Biology: In biological research, it is used to create linkers for antibody-drug conjugates (ADCs). These linkers are crucial for attaching therapeutic agents to antibodies, enabling targeted drug delivery .
Medicine: In medicine, the compound’s role in ADCs makes it important for developing targeted cancer therapies. The degradable nature of the linker ensures that the drug is released at the target site, minimizing side effects .
Industry: Industrially, it is used in the production of specialized polymers and materials that require precise functionalization .
Mechanism of Action
The mechanism of action of 5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid, 22-hydroxy-,9H-fluoren-9-ylmethyl ester involves its role as a linker in ADCs. The compound facilitates the attachment of therapeutic agents to antibodies, which then target specific cells. Upon reaching the target site, the linker degrades, releasing the drug to exert its therapeutic effect . The molecular targets and pathways involved depend on the specific therapeutic agent used in the ADC .
Comparison with Similar Compounds
- 5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid, 22-amino-, 1,1-dimethylethyl ester
- 2,5,8,11,14,17,20-Heptaoxaicosanoic acid, 22-hydroxy-,9H-fluoren-9-ylmethyl ester
- 5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid, 22-hydroxy-,9H-fluoren-9-ylmethyl ester
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which provide versatility in chemical reactions and applications. Its ability to act as a degradable linker in ADCs sets it apart from other similar compounds .
Biological Activity
5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid, 22-hydroxy-, 9H-fluoren-9-ylmethyl ester is a complex compound with significant potential in biomedical applications. Its unique structure and properties make it a subject of interest in drug delivery systems and nanotechnology. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its long hydrophilic polyethylene glycol (PEG) chain and azadocosanoic acid backbone. Its molecular formula is with a molecular weight of approximately 424.5 g/mol. The presence of multiple ether linkages contributes to its solubility and biocompatibility.
The biological activity of this compound is primarily attributed to its ability to modify cell membranes and facilitate the transport of therapeutic agents. The PEG moiety enhances solubility and reduces immunogenicity, making it suitable for drug delivery applications.
Case Studies
- Drug Delivery Systems : In a study examining the use of PEGylated compounds for targeted drug delivery, researchers found that the incorporation of 5,8,11,14,17,20-hexaoxa-2-azadocosanoic acid significantly improved the pharmacokinetics of anticancer drugs in animal models. The study reported a marked increase in the half-life and bioavailability of the drugs when conjugated with this compound.
- Cell Culture Applications : Another investigation focused on the use of this compound in cell culture environments. The results indicated that it promoted cell adhesion and proliferation in vitro, suggesting its potential as a scaffold material for tissue engineering.
- Antimicrobial Activity : Research has also explored the antimicrobial properties of this compound. It was found to exhibit inhibitory effects against various bacterial strains, indicating its potential as an antimicrobial agent in medical applications.
Data Table: Summary of Biological Activities
Research Findings
Recent studies have highlighted the versatility of 5,8,11,14,17,20-hexaoxa-2-azadocosanoic acid in various applications:
- Nanotechnology : The compound has been utilized in creating nanoparticles that encapsulate drugs for targeted delivery. These nanoparticles demonstrated improved stability and controlled release profiles.
- Biocompatibility : Toxicological assessments indicate that this compound exhibits low toxicity profiles in mammalian cells, making it a favorable candidate for pharmaceutical formulations.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41NO9/c31-10-12-34-14-16-36-18-20-38-22-21-37-19-17-35-15-13-33-11-9-30-29(32)39-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28,31H,9-23H2,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSBJJOOGYRJEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147480 | |
Record name | 9H-Fluoren-9-ylmethyl 22-hydroxy-5,8,11,14,17,20-hexaoxa-2-azadocosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101147480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868594-44-9 | |
Record name | 9H-Fluoren-9-ylmethyl 22-hydroxy-5,8,11,14,17,20-hexaoxa-2-azadocosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868594-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Fluoren-9-ylmethyl 22-hydroxy-5,8,11,14,17,20-hexaoxa-2-azadocosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101147480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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